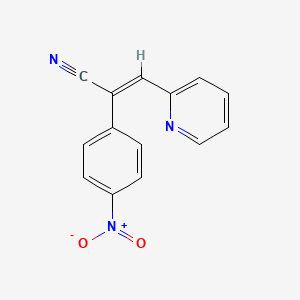
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as A-836,339, is a potent and selective CB2 receptor agonist. CB2 receptors are a subtype of cannabinoid receptors found primarily in the immune system and peripheral tissues. The activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders.
作用机制
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide is a selective CB2 receptor agonist, which means it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found in the immune system and peripheral tissues, and their activation has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has been shown to activate CB2 receptors in a dose-dependent manner, leading to the modulation of various signaling pathways involved in inflammation, pain, and neurodegeneration.
Biochemical and Physiological Effects:
The activation of CB2 receptors by this compound has been shown to have various biochemical and physiological effects in the body. These include the modulation of cytokine production and release, the inhibition of inflammatory cell recruitment and activation, the reduction of pain and hyperalgesia, and the protection of neuronal cells from oxidative stress and apoptosis. This compound has also been shown to have minimal or no psychoactive effects, as it does not bind to CB1 receptors, which are primarily found in the central nervous system.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, its reproducible synthesis method, and its well-established pharmacological profile. However, there are also some limitations to its use, including its relatively short half-life in vivo, its potential off-target effects on other receptors or signaling pathways, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide. These include the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, the exploration of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders, and the development of novel CB2 receptor agonists with improved selectivity and efficacy. This compound and other CB2 receptor agonists have the potential to become important therapeutic agents for the treatment of various diseases, and further research is needed to fully understand their mechanisms of action and therapeutic potential.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide involves several steps, starting with the reaction of 3-chloro-2-methylphenyl isocyanate with 2,6-dimethylmorpholine to form the corresponding carbamate. The carbamate is then subjected to a series of reactions, including deprotection, amidation, and cyclization, to yield this compound in high yields and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
科学研究应用
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has been shown to have potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain, such as neuropathic pain and osteoarthritis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-9-7-17(8-10(2)19-9)14(18)16-13-6-4-5-12(15)11(13)3/h4-6,9-10H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQRHRMJRBCTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-methoxyphenyl)-N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5357930.png)
![ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5357934.png)
![2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5357936.png)
![ethyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B5357944.png)
![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide](/img/structure/B5357960.png)
![ethyl 6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5357964.png)
![methyl 2-(1-{4-[(trifluoroacetyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5357971.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5357986.png)
![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5357990.png)
![(3R*,4R*)-1-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5357998.png)
![3,4-diethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5358006.png)
![4-(1H-indazol-3-ylcarbonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5358018.png)